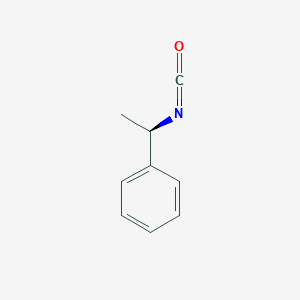
(R)-(+)-1-Phenylethyl isocyanate
Descripción general
Descripción
Synthesis Analysis
Zhong Yu (2000) reports a convenient method for synthesizing β-phenylethyl isocyanate, a related compound, from β-phenylethylamine and triphosgene in one step, highlighting the synthesis's simplicity, mild reaction conditions, and high yield, making it suitable for large-scale industrial preparation (Zhong Yu, 2000).
Molecular Structure Analysis
The molecular structure and absolute configuration of related compounds have been determined through X-ray analysis and NMR spectroscopy, providing insights into the stereochemistry and spatial arrangement of atoms within the molecule. The study by R. de Gelder et al. (1998) on a compound with a similar phenylethylamino moiety demonstrates the utility of these techniques in elucidating molecular structures (R. de Gelder et al., 1998).
Chemical Reactions and Properties
1-Phenylethyl isocyanate has been utilized in various chemical reactions, including the Curtius rearrangement, where acyl azides are converted into isocyanates, demonstrating the compound's role in complex organic transformations. C. Wentrup et al. (2005) highlight the production of phenyl cyanate alongside phenyl isocyanate in the photochemical rearrangement of benzoyl azide, indicating the compound's versatility in chemical synthesis (C. Wentrup et al., 2005).
Aplicaciones Científicas De Investigación
-
Derivatisation of Alcohols
-
Derivatisation of Thiocarbamates
-
Derivatisation of Hydroxy Fatty Acids
-
Inhibition of BP-DNA Adducts
-
Blocked Isocyanates
- Application : ®-(+)-1-Phenylethyl isocyanate can be used in the creation of blocked isocyanates . Blocked isocyanates are a type of isocyanate where the isocyanate group is protected, or “blocked”, by a compound that can be removed under certain conditions.
- Results : The result of this application would be a blocked isocyanate with altered properties. The specific outcomes would depend on the initial isocyanate, the blocking group, and the conditions of the reaction .
-
Non-Isocyanate Polyurethanes
- Application : ®-(+)-1-Phenylethyl isocyanate can potentially be used in the preparation of non-isocyanate polyurethanes . Non-isocyanate polyurethanes are a type of polyurethane that are made without the use of isocyanates, which can be harmful to health and the environment.
- Results : The result of this application would be a non-isocyanate polyurethane with properties similar to those of traditional polyurethanes, but without the use of isocyanates .
-
Synthesis of Ureas
- Application : ®-(+)-1-Phenylethyl isocyanate can be used in the synthesis of ureas . Ureas are a class of organic compounds that have a wide range of applications, including as a component in certain pharmaceuticals and agrochemicals.
- Results : The result of this application would be a urea with properties determined by the initial reactants and the conditions of the reaction .
-
Preparation of Carbamates
Safety And Hazards
Isocyanates, including “®-(+)-1-Phenylethyl isocyanate”, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts. Direct skin contact can also cause marked inflammation . Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again . Death from severe asthma in some sensitized subjects has been reported .
Direcciones Futuras
Polyurethanes, which are synthesized using isocyanates, have improved the quality of modern life due to a large number of applications such as insulation foams in houses and buildings to control temperature, flexible foams in car seats and furniture, dampers in shoes for comfort, and coatings to protect wooden and metallic materials or simply to improve aesthetics, packing, and medical devices . Therefore, the future of “®-(+)-1-Phenylethyl isocyanate” lies in the development of novel polyurethanes and other useful polymers .
Propiedades
IUPAC Name |
[(1R)-1-isocyanatoethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSCUXAFAJEQGB-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-1-Phenylethyl isocyanate | |
CAS RN |
33375-06-3 | |
| Record name | (+)-α-Methylbenzyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33375-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | R-(+)-α-methylbenzyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



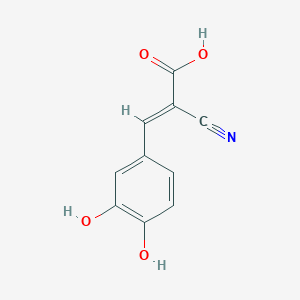
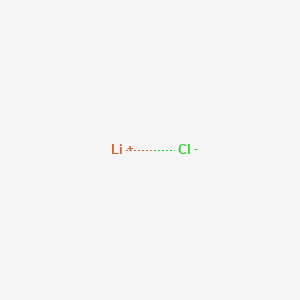
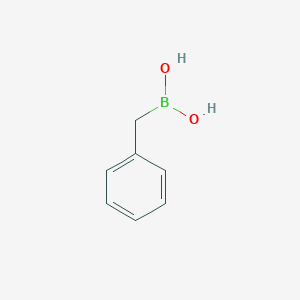
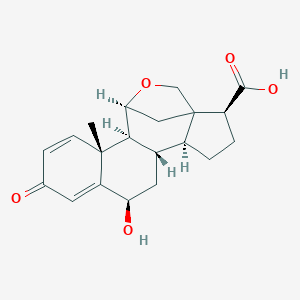

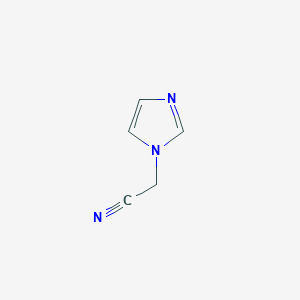
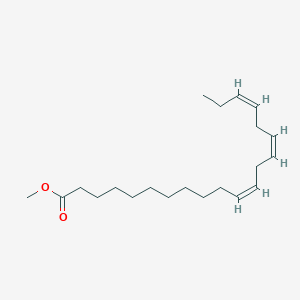

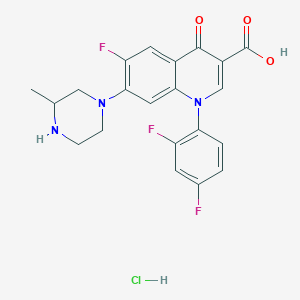
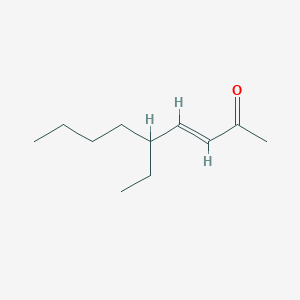
![3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B52751.png)

![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)
![3-[(1-Phenylethyl)amino]propan-1-OL](/img/structure/B52768.png)